molecular formula C14H15N3O4S2 B2449204 Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-13-7

Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2449204
CAS No.: 392318-13-7
M. Wt: 353.41
InChI Key: JVALFIIZUGGIGF-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is an organic compound characterized by the presence of a thiadiazole ring, a methoxybenzamido group, and an ethyl acetate moiety

Mechanism of Action

Target of Action

The primary target of Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls. By targeting this enzyme, the compound can disrupt the formation of the bacterial cell wall, leading to bacterial cell death .

Mode of Action

This compound interacts with its target enzyme by binding to its active site. The compound’s binding affinity is influenced by the presence of a hydroxyl group substituted on the benzene ring . The higher the binding affinity, the more effective the compound is at inhibiting the enzyme’s activity .

Biochemical Pathways

Upon binding to the enzyme UDP-N-acetylmuramate/L-alanine ligase, this compound inhibits the synthesis of peptidoglycan. This disruption in the peptidoglycan biosynthesis pathway leads to a weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and ultimately leading to cell lysis .

Result of Action

The result of this compound’s action is the death of bacterial cells. By inhibiting the activity of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of the bacterial cell wall. This leads to cell lysis and the death of the bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the reaction of 4-methoxybenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethyl bromoacetate under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The ethyl acetate moiety can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Characterized by the presence of a methoxybenzamido group.

    Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Similar structure but with a chlorobenzamido group.

    Ethyl 2-((5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Contains a nitrobenzamido group instead of a methoxybenzamido group.

Uniqueness

This compound is unique due to its methoxybenzamido group, which can influence its electronic properties and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

ethyl 2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c1-3-21-11(18)8-22-14-17-16-13(23-14)15-12(19)9-4-6-10(20-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVALFIIZUGGIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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